tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C14H22N4O2S and a molecular weight of 310.42 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a 4-methylsulfanylpyrimidin-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative under specific conditions. One common method involves the use of concentrated sulfuric acid as a catalyst, with the reaction mixture being stirred for an hour and then filtered . The product is then dried under reduced pressure.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylsulfanylpyrimidin-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carbamate group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
- tert-butyl N-[1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate
- tert-butyl N-[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
- tert-butyl N-[1-(4-methylthiazol-5-yl)pyrrolidin-3-yl]carbamate
Comparison: While these compounds share a similar core structure, the substituents on the pyrrolidine ring can significantly influence their chemical properties and biological activities. For example, the presence of a pyrimidine ring in tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate may enhance its ability to interact with nucleic acids compared to its pyridine or phenyl analogs .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it valuable in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H22N4O2S |
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Molecular Weight |
310.42 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)16-10-6-8-18(9-10)12-15-7-5-11(17-12)21-4/h5,7,10H,6,8-9H2,1-4H3,(H,16,19) |
InChI Key |
YMFZCEYNODWZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)SC |
Origin of Product |
United States |
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